molecular formula C16H23NO3 B5464283 1-(2,4-dimethoxybenzoyl)azocane

1-(2,4-dimethoxybenzoyl)azocane

Cat. No.: B5464283
M. Wt: 277.36 g/mol
InChI Key: SJMLKGFYMBSMNJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)azocane is a synthetic organic compound featuring an azocane (8-membered nitrogen-containing heterocycle) linked to a 2,4-dimethoxybenzoyl moiety. Such derivatives are often explored for pharmacological activities, including acetylcholinesterase (AChE) inhibition or anticancer effects, depending on structural modifications .

Properties

IUPAC Name

azocan-1-yl-(2,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-13-8-9-14(15(12-13)20-2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLKGFYMBSMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity IC₅₀/EC₅₀ Reference
This compound Azocane + benzoyl 2,4-Dimethoxybenzoyl Hypothesized AChE inhibition N/A
Compound 65 Xanthine + azocane 4-(Azocan-1-yl)but-2-yn-1-yl AChE inhibition 0.089 μM
Compound B Benzofuran 2-(2,4-Dimethoxybenzoyl)phenyl Anticancer Not reported
IPR19 Pyrrolidine hybrid 3,5-Dimethoxybenzoyl POP inhibition Not reported

Table 2: Impact of Substituent Position on Activity

Substituent Position Compound Example Activity Trend
2,4-Dimethoxy Compound B, 1-(2,4-DMB) Enhanced DNA interaction
3,4-Dimethoxy Compound 2 () Improved synthetic yield (94%)
2,5-Dimethoxy Compound 54 Altered solubility/stability

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